

# Application Notes and Protocols: Empesertib Dosage for Mouse Xenograft Models

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## Compound of Interest

Compound Name: *Empesertib*

Cat. No.: *B607302*

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## Introduction

**Empesertib** (also known as BAY 1161909) is a potent and selective, orally bioavailable small molecule inhibitor of monopolar spindle 1 (Mps1) kinase. Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis. In many cancer cells, which exhibit a high degree of aneuploidy, the SAC is often compromised. Further inhibition of Mps1 by **empesertib** leads to premature exit from mitosis, severe chromosomal missegregation, and ultimately, apoptotic cell death. This targeted approach makes **empesertib** a promising candidate for cancer therapy, particularly in combination with other anti-mitotic agents.

These application notes provide a summary of **empesertib** dosages used in preclinical mouse xenograft models, detailed experimental protocols for in vivo studies, and a visualization of the targeted signaling pathway.

## Data Presentation: Empesertib Dosage and Efficacy in Mouse Xenograft Models

The following tables summarize the quantitative data from preclinical studies of **empesertib** in various mouse xenograft models, both as a monotherapy and in combination with paclitaxel.

Empesertib Monotherapy					
Tumor Model	Cell Line	Mouse Strain	Empesertib Dose	Dosing Schedule	Tumor Growth Inhibition (TGI)
Cervical Cancer	HeLa	Nude Mice	50 mg/kg	p.o., qd	Moderate
Colon Cancer	HCT-116	Nude Mice	50 mg/kg	p.o., qd	Moderate

Empesertib Combination Therapy with Paclitaxel						
Tumor Model	Cell Line	Mouse Strain	Empesertib Dose	Paclitaxel Dose	Dosing Schedule	Efficacy
Ovarian Cancer	A2780	Nude Mice	12.5 mg/kg	15 mg/kg	Empesertib : p.o., qd, Days 1-3; Paclitaxel: i.v., Day 1	Strong Synergy
Breast Cancer	MDA-MB-231	Nude Mice	25 mg/kg	10 mg/kg	Empesertib : p.o., qd, Days 1-3; Paclitaxel: i.v., Day 1	Significant Tumor Regression
Patient-Derived Xenograft (PDX) - Ovarian Cancer	OVXF 899	Nude Mice	12.5 mg/kg	15 mg/kg	Empesertib : p.o., qd, Days 1-3; Paclitaxel: i.v., Day 1	Enhanced Anti-tumor Activity

## Experimental Protocols

### Cell Culture and Preparation for Implantation

- Cell Lines: HeLa (cervical cancer), HCT-116 (colon cancer), A2780 (ovarian cancer), or MDA-MB-231 (breast cancer) cells are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- **Cell Harvesting:** Cells are grown to 70-80% confluency, harvested using trypsin-EDTA, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of serum-free medium and Matrigel.
- **Cell Viability:** Cell viability is determined using a trypan blue exclusion assay to ensure >95% viability before implantation.
- **Cell Concentration:** The final cell suspension is adjusted to the desired concentration for injection (e.g.,  $5 \times 10^6$  cells in 100  $\mu$ L).

## Mouse Xenograft Model Establishment

- **Animal Model:** Female athymic nude mice (6-8 weeks old) are used. Animals are allowed to acclimatize for at least one week before any experimental procedures.
- **Implantation:**
  - For subcutaneous models,  $5 \times 10^6$  cells in a 100  $\mu$ L volume of cell suspension/Matrigel mixture are injected subcutaneously into the right flank of each mouse.
  - Tumor growth is monitored bi-weekly using digital calipers. Tumor volume is calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- **Randomization:** When tumors reach a mean volume of approximately 100-200 mm<sup>3</sup>, mice are randomized into control and treatment groups.

## Empesertib Formulation and Administration

- **Formulation:** **Empesertib** is formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water for oral administration.
- **Administration:**
  - **Monotherapy:** **Empesertib** is administered by oral gavage (p.o.) once daily (qd) at the specified dose (e.g., 50 mg/kg).
  - **Combination Therapy:** For combination studies with paclitaxel, **empesertib** is typically administered orally for a few consecutive days (e.g., Days 1-3 of a treatment cycle), while

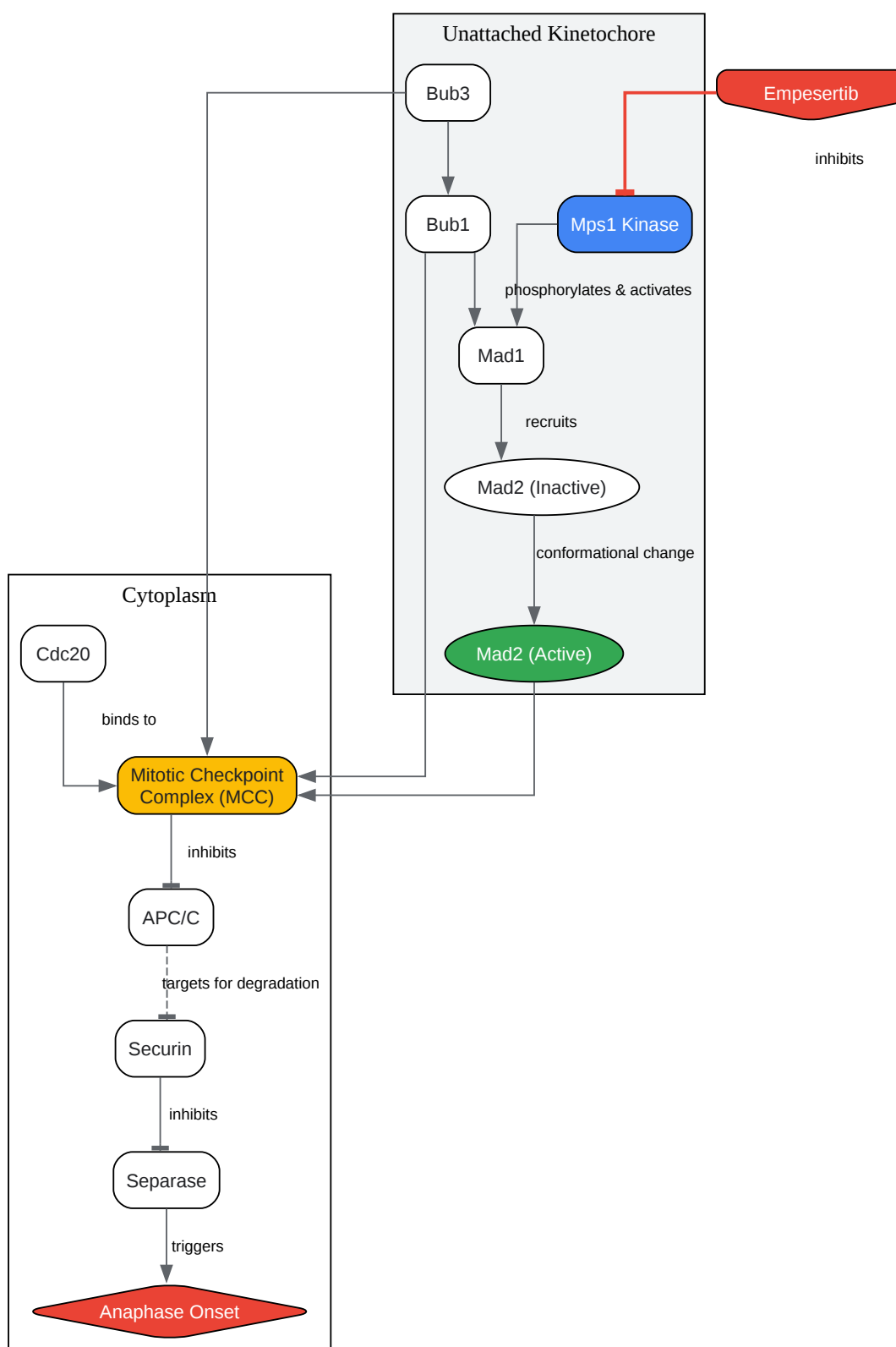
paclitaxel is administered intravenously (i.v.) on the first day of the cycle.

## Treatment and Monitoring

- Treatment Groups:
  - Vehicle control (e.g., 0.5% CMC)
  - **Empesertib** monotherapy
  - Paclitaxel monotherapy
  - **Empesertib** and paclitaxel combination therapy
- Monitoring:
  - Tumor volumes are measured 2-3 times per week.
  - Body weight is recorded at the same frequency to monitor for toxicity.
  - Animal health is monitored daily.
- Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm<sup>3</sup>) or at a specified time point. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

## Mandatory Visualizations

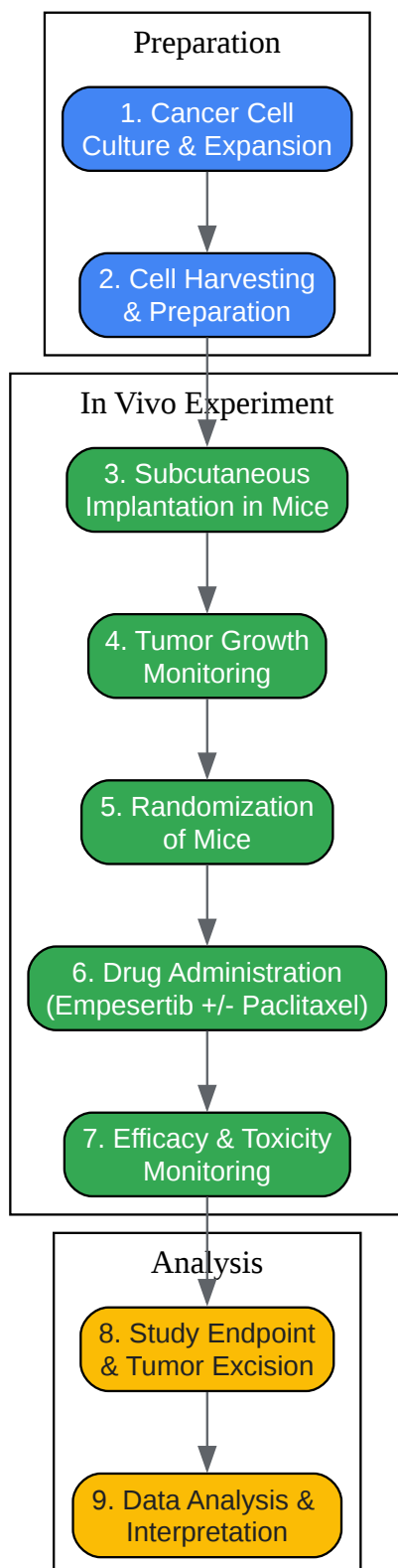
### Signaling Pathway of Mps1 in the Spindle Assembly Checkpoint



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Caption: Mps1 kinase signaling pathway in the spindle assembly checkpoint.

## Experimental Workflow for a Mouse Xenograft Study



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Caption: Experimental workflow for an **empesertib** mouse xenograft study.

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